molecular formula C19H30N6O B5563624 3-(1H-imidazol-1-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]butanamide

3-(1H-imidazol-1-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]butanamide

Cat. No. B5563624
M. Wt: 358.5 g/mol
InChI Key: LJFOWSGSGXINLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-imidazol-1-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]butanamide is a useful research compound. Its molecular formula is C19H30N6O and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1H-imidazol-1-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]butanamide is 358.24810960 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1H-imidazol-1-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-imidazol-1-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Access to Novel Classes of Compounds : Research has led to the development of novel classes of tetracyclic and tricyclic compounds, which are synthesized from accessible starting materials such as α-amino acids. These processes involve key steps like palladium-catalyzed amination and 1,3-dipolar cycloaddition, yielding products with potential for further functionalization and application in various fields (Basolo et al., 2010).

General Approaches for Synthesis : Another study introduces a regioselective strategy for synthesizing a variety of N-heterocycle-fused tetrahydro-1,4-diazepinones, showcasing the versatility of such compounds in chemical synthesis. This approach highlights the potential for creating a broad range of heterocyclic compounds with diverse applications (Dzedulionytė et al., 2022).

Potential Applications

Innovative Drug Design : The synthesis of fused tricyclic [1,4]diazepines, as well as azolo[1,4]diazepines, is not only a testament to the advanced methodologies in organic synthesis but also hints at their potential application in designing compounds with pharmacological interest. Such structures are often explored for their binding affinities to various biological targets, indicating a potential for drug discovery and development (Adamski et al., 2017).

properties

IUPAC Name

3-imidazol-1-yl-N-[[5-(2-methylpropyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O/c1-15(2)12-23-6-4-7-25-18(13-23)10-17(22-25)11-21-19(26)9-16(3)24-8-5-20-14-24/h5,8,10,14-16H,4,6-7,9,11-13H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFOWSGSGXINLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCN2C(=CC(=N2)CNC(=O)CC(C)N3C=CN=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-1-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]butanamide

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